

Comparative Analysis of Structure-Activity Relationships in 2-Arylazetidines

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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)azetidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-arylazetidine derivatives, focusing on their application as Fatty Acid Synthase (FASN) inhibitors for oncology and as cholesterol absorption inhibitors. Experimental data from key studies are presented to facilitate objective comparison with alternative scaffolds.

2-Arylazetidines as Fatty Acid Synthase (FASN) Inhibitors

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids and is overexpressed in many cancer types, making it a promising target for anticancer therapies.^[1]
^[2] N-benzoyl arylazetidines have emerged as a potent class of FASN inhibitors.

Quantitative SAR Data

While a comprehensive SAR table for a large series of 2-arylazetidine FASN inhibitors from a single public source is not readily available, data from conference abstracts and related publications allow for a comparative overview of key compounds. The following table includes a potent 2-arylazetidine derivative, JNJ-54380482, alongside other notable FASN inhibitors for context.

Compound ID	Core Scaffold	Target	IC ₅₀ (nM)	Cell-based Potency (A2780 ovarian cancer cells, LRM) (nM)	Key Structural Features
JNJ-54380482	N-benzoyl arylazetidine	FASN	26	8.9	Possesses an N-benzoyl group and an aryl substituent on the azetidine ring, contributing to a unique binding mode in the KR subdomain of FASN.[1]
GSK2194069	Triazolone derivative	FASN	7.7	15 (A549 non-small-cell lung cancer)	Potent inhibitor of the β -ketoyl reductase (KR) domain of FASN.[3][4]
TVB-2640 (Denifanstat)	Heterocyclic	FASN	52	72	Orally active, selective FASN inhibitor.[5]

LRM: Lipid-Reduced Medium

Structure-Activity Relationship Insights:

- The N-benzoyl arylpiperidine and arylazetidine scaffolds are potent chemotypes for FASN inhibition.[\[1\]](#)
- X-ray crystallography has revealed a unique binding mode for these compounds within the β -ketoacyl reductase (KR) subdomain of FASN.[\[1\]](#)
- Systematic exploration of the benzoyl group and the aryl substituent on the azetidine ring has been crucial for optimizing potency and pharmacokinetic properties.[\[1\]](#)

Experimental Protocols

In Vitro FASN Inhibition Assay (Spectrophotometric)

This assay quantifies FASN activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.[\[6\]](#)
[\[7\]](#)

Materials:

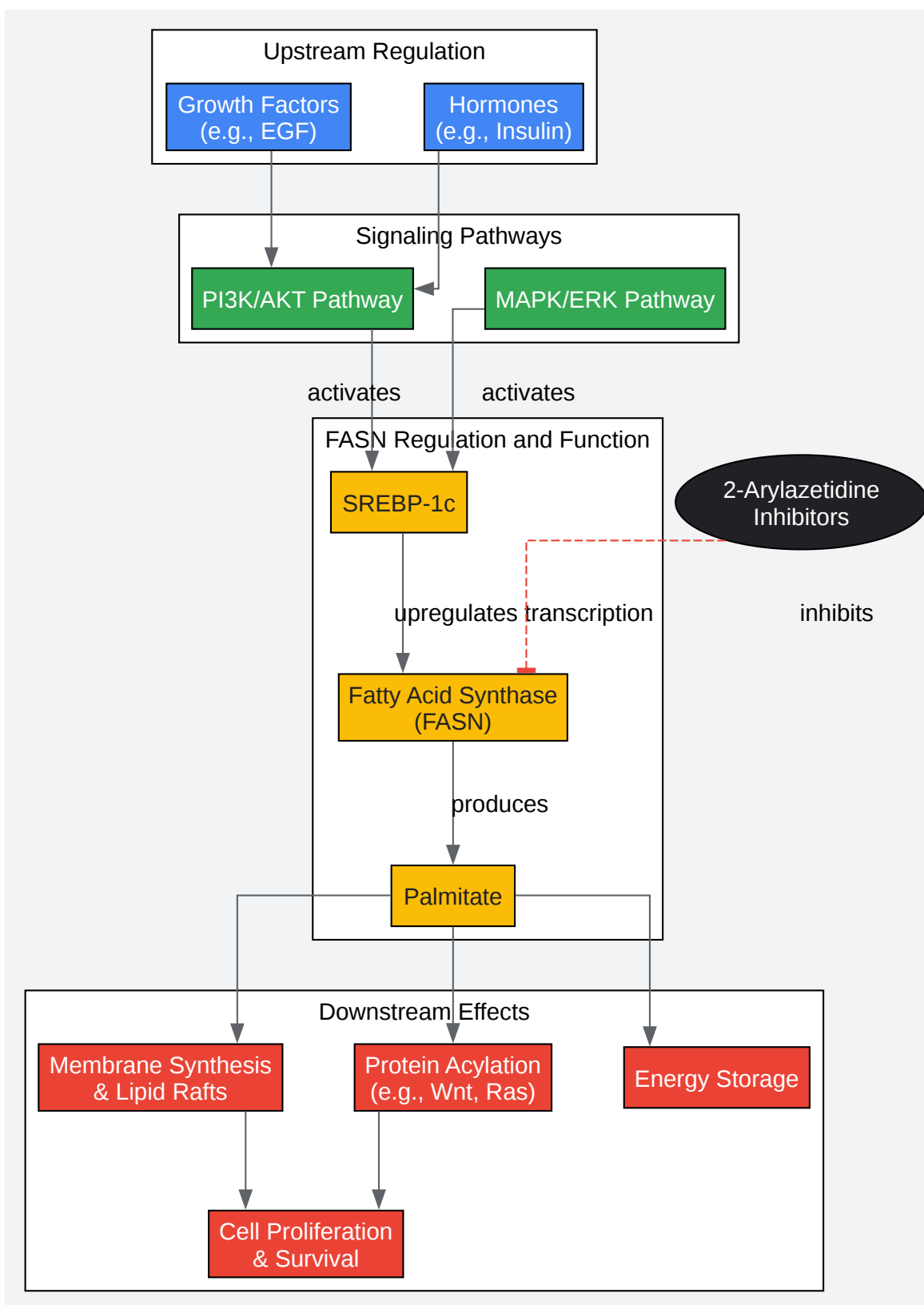
- Purified FASN enzyme
- Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)
- Acetyl-CoA
- Malonyl-CoA
- NADPH
- Test compounds (2-arylazetidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH in each well of the microplate.
- Add the test compounds at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.
- Initiate the reaction by adding malonyl-CoA to all wells.
- Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
- The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time curve.
- The percentage of FASN inhibition for each compound concentration is calculated relative to the vehicle control.
- IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

FASN Signaling Pathway in Cancer

FASN plays a central role in tumor cell metabolism and survival. Its inhibition can disrupt multiple downstream signaling pathways.



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FASN Signaling Pathway and Inhibition by 2-Arylazetidines.

2-Arylazetidines and Analogs as Cholesterol Absorption Inhibitors

The 2-azetidinone scaffold, a core component of the cholesterol absorption inhibitor ezetimibe, is structurally related to 2-arylazetidines. Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol uptake.

Quantitative SAR Data

The following table compares the in vitro inhibitory activity of ezetimibe and its active glucuronide metabolite against NPC1L1.

Compound	Core Scaffold	Target	IC ₅₀ (nM)	Key Structural Features
Ezetimibe	2-Azetidinone	NPC1L1	3860	A 2-azetidinone ring with aryl substituents at the N-1 and C-4 positions. The C-3 position bears a hydroxylated alkyl chain. [8]
Ezetimibe-glucuronide	2-Azetidinone	NPC1L1	682	The glucuronide metabolite of ezetimibe, formed in the intestine and liver. The glucuronidation occurs at one of the phenolic hydroxyl groups. [8]

Structure-Activity Relationship Insights:

- The 2-azetidinone ring is a critical pharmacophore for NPC1L1 inhibition.
- Glucuronidation of ezetimibe significantly enhances its inhibitory potency against NPC1L1, highlighting the importance of this metabolic conversion for its clinical efficacy.[8]
- The binding of ezetimibe and its analogs to NPC1L1 is a primary determinant of their in vivo cholesterol-lowering activity.[9]

Experimental Protocols

In Vitro NPC1L1 Binding Assay

This assay measures the ability of test compounds to displace a radiolabeled ligand that binds specifically to the NPC1L1 protein.

Materials:

- Cell membranes prepared from cells overexpressing NPC1L1 (e.g., HEK293-NPC1L1 cells)
- Radiolabeled ezetimibe analog (e.g., [³H]ezetimibe glucuronide)
- Binding Buffer (e.g., Tris-HCl buffer with appropriate salts and additives)
- Test compounds (2-arylazetidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
- Glass fiber filters
- Scintillation fluid and a scintillation counter

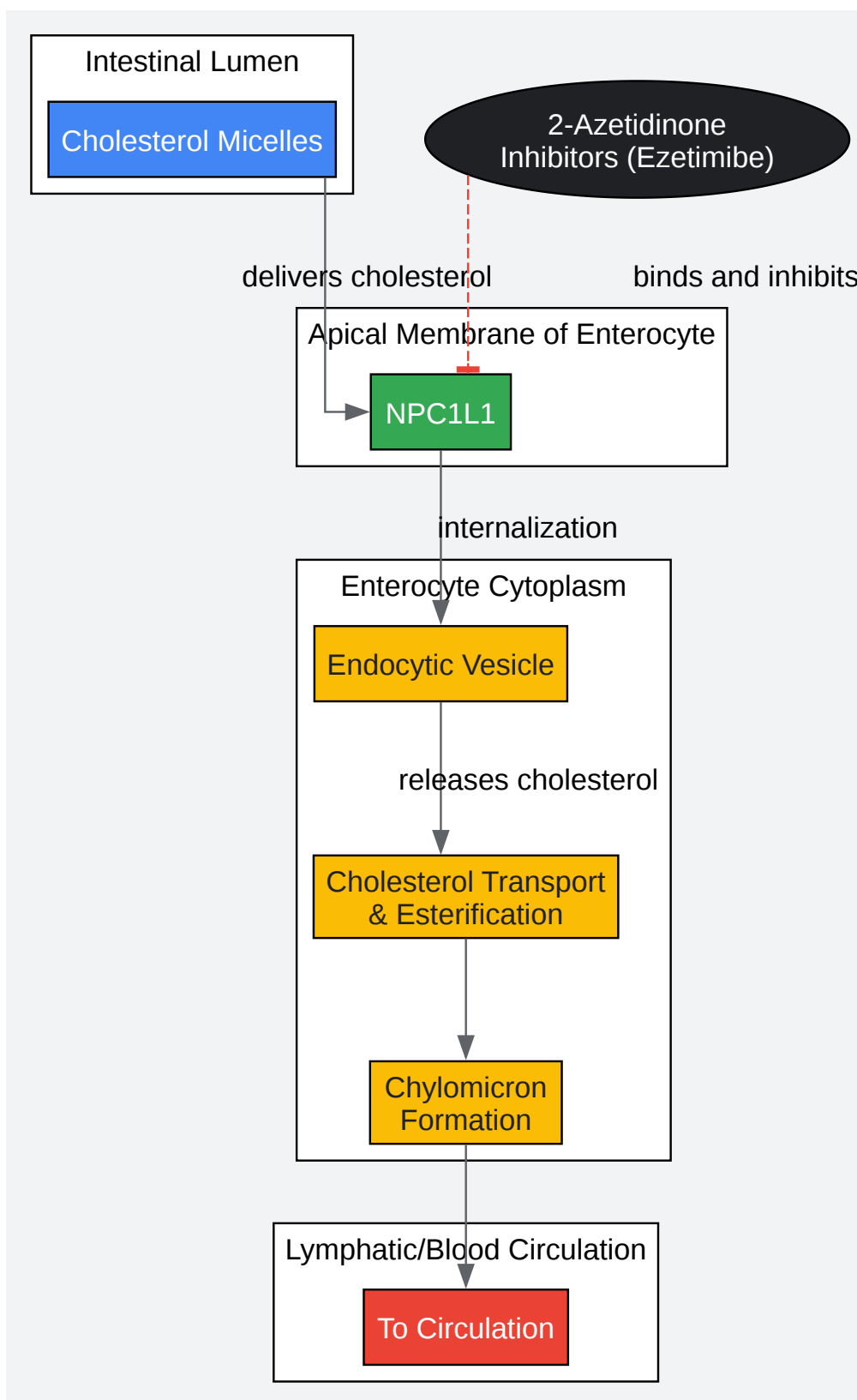
Procedure:

- Incubate the cell membranes expressing NPC1L1 with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
- Allow the binding to reach equilibrium (e.g., incubation for 1-2 hours at a specific temperature).
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

- Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the amount of bound radioactivity using a scintillation counter.
- The percentage of specific binding is calculated for each concentration of the test compound.
- IC_{50} values are determined by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a competitive binding model.

NPC1L1-Mediated Cholesterol Uptake Pathway

NPC1L1 facilitates the uptake of cholesterol from the intestinal lumen into enterocytes through a mechanism involving endocytosis.



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NPC1L1-Mediated Cholesterol Uptake and Inhibition.

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